molecular formula C24H22N4O2 B13939956 2-naphthalen-1-yl-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide

2-naphthalen-1-yl-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide

Cat. No.: B13939956
M. Wt: 398.5 g/mol
InChI Key: IHLZSNIAAHOJFP-UHFFFAOYSA-N
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Description

2-naphthalen-1-yl-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide is a complex organic compound that features a quinazoline core, a pyrrolidine ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-naphthalen-1-yl-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the pyrrolidine ring and the naphthalene moiety. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-naphthalen-1-yl-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

2-naphthalen-1-yl-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-naphthalen-1-yl-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with enzymes and receptors, modulating their activity. The pyrrolidine ring and naphthalene moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, are known for their anticancer properties.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones are studied for their biological activities.

    Naphthalene Derivatives: Naphthalene-based compounds are used in various chemical and industrial applications.

Uniqueness

2-naphthalen-1-yl-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide is unique due to its combination of structural features, which contribute to its diverse range of applications and potential biological activities. The presence of the quinazoline core, pyrrolidine ring, and naphthalene moiety in a single molecule offers a unique platform for drug discovery and development.

Properties

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

2-naphthalen-1-yl-N-(4-oxo-2-pyrrolidin-1-ylquinazolin-3-yl)acetamide

InChI

InChI=1S/C24H22N4O2/c29-22(16-18-10-7-9-17-8-1-2-11-19(17)18)26-28-23(30)20-12-3-4-13-21(20)25-24(28)27-14-5-6-15-27/h1-4,7-13H,5-6,14-16H2,(H,26,29)

InChI Key

IHLZSNIAAHOJFP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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